2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)pyridine
Description
2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by a trifluoroethoxy group at the 2-position and a trifluoromethyl group at the 4-position of the pyridine ring. This compound is notable for its electron-withdrawing substituents, which significantly influence its electronic properties, solubility, and reactivity. Fluorinated pyridines are widely used in pharmaceuticals, agrochemicals, and materials science due to their enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs .
The synthesis of such compounds typically involves nucleophilic substitution or coupling reactions. For instance, trifluoroethanol can react with chlorinated pyridine precursors under basic conditions to introduce the trifluoroethoxy group . The trifluoromethyl group is often incorporated via direct fluorination or by using pre-fluorinated building blocks .
Properties
Molecular Formula |
C8H5F6NO |
|---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H5F6NO/c9-7(10,11)4-16-6-3-5(1-2-15-6)8(12,13)14/h1-3H,4H2 |
InChI Key |
WQYJZQZDMGBIFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)pyridine typically involves the reaction of pyridine derivatives with trifluoromethylating and trifluoroethoxylating agents. One common method involves the use of trifluoromethyl triflate as a source of the trifluoromethoxy group. The reaction conditions often include the presence of a base and an appropriate solvent to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl and trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, particularly in the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)pyridine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl and trifluoroethoxy groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
2-Phenyl-4-(2,2,2-trifluoroethoxy)pyridine (3dd)
- Structure : Differs by replacing the 4-trifluoromethyl group with a phenyl ring.
- Properties : The phenyl group is less electron-withdrawing than trifluoromethyl, leading to higher electron density on the pyridine ring. This reduces electrophilic substitution reactivity compared to the target compound.
- Applications : Primarily used in ligand synthesis for catalysis, whereas the target compound’s trifluoromethyl group enhances suitability for pharmaceutical intermediates .
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride
- Structure : Features a chloromethyl group at the 2-position and a methyl group at the 3-position.
- Properties : The chloromethyl group acts as a reactive site for further functionalization (e.g., in proton pump inhibitors like Lansoprazole), unlike the stable trifluoroethoxy group in the target compound.
- Synthesis Yield : Reported at ~65–71% for related intermediates, reflecting efficient nucleophilic substitution pathways .
4-Ethoxy-2-[3-(trifluoromethyl)phenyl]pyridine
- Structure : Ethoxy group at the 4-position and a trifluoromethylphenyl group at the 2-position.
- Properties : The ethoxy group is less electronegative than trifluoroethoxy, resulting in lower metabolic stability. This compound is used in agrochemical research .
Physicochemical and Functional Comparisons
Solubility and Lipophilicity
- The trifluoroethoxy and trifluoromethyl groups in the target compound increase lipophilicity (logP ~2.8–3.5), enhancing membrane permeability compared to non-fluorinated analogs (logP ~1.2–1.8) .
- In contrast, hydroxylated analogs (e.g., 2-hydroxymethyl derivatives) exhibit higher aqueous solubility but lower bioavailability .
Thermal and Chemical Stability
- Fluorinated pyridines like the target compound demonstrate superior thermal stability (decomposition >250°C) compared to chlorinated analogs (e.g., 2-chloromethyl derivatives decompose at ~180°C) due to strong C–F bonds .
Data Tables
Table 1: Key Properties of 2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)pyridine and Analogs
Biological Activity
2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention due to its potential biological activities. This compound is part of a broader class of trifluoromethylpyridines, which are known for their diverse applications in medicinal chemistry and agrochemicals.
Chemical Structure and Properties
The compound features a pyridine ring substituted with trifluoroethyl and trifluoromethyl groups, contributing to its unique chemical properties. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are critical for biological activity.
Biological Activity Overview
Research indicates that trifluoromethylpyridines exhibit various biological activities, including antibacterial, antifungal, and insecticidal properties. The specific compound has been evaluated for its efficacy against several pathogens and pests.
Antibacterial Activity
A study highlighted the antibacterial efficacy of related trifluoromethylpyridine compounds against Xanthomonas oryzae (Xoo) and Ralstonia solanacearum. Compounds with similar structures showed significant antibacterial activity at concentrations around 50 to 100 mg/L. For instance:
- Compound E6 exhibited an impressive 67% inhibition against Xoo.
- Other derivatives demonstrated varying levels of effectiveness, with some outperforming established commercial agents like thiodiazole copper .
Insecticidal Activity
Insecticidal properties were also assessed, revealing that certain derivatives had potent effects on pests such as Plutella xylostella. The structure-activity relationship (SAR) studies indicated that modifications in the R groups significantly influenced the biological performance:
- E24 , containing a 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine moiety, showed a notable efficacy of 50% against R. solanacearum at 100 mg/L .
Case Studies
-
Synthesis and Evaluation : A comprehensive study synthesized a series of trifluoromethylpyridine derivatives and evaluated their biological activities. The results indicated that compounds with specific substitutions had enhanced antibacterial activity compared to their non-fluorinated counterparts.
Compound Activity Against Xoo (%) Activity Against R. solanacearum (%) E6 67 43 E24 50 28 E11 54 40 - Fluorine's Role in Activity : Research has shown that the presence of fluorine in the structure significantly increases the potency of these compounds. For example, the introduction of a trifluoromethyl group at specific positions on the pyridine ring was linked to enhanced inhibition of bacterial growth compared to non-fluorinated analogs .
The exact mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that the trifluoroethyl and trifluoromethyl groups may interact with bacterial enzymes or disrupt cellular membranes due to their lipophilic nature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
